molecular formula C16H20ClNO3S2 B2841315 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide CAS No. 2034482-17-0

3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide

Cat. No.: B2841315
CAS No.: 2034482-17-0
M. Wt: 373.91
InChI Key: DVFBNHDQAXZGST-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • Aromatic Core: A 3-chloro-2-methylbenzenesulfonamide group, which is a common pharmacophore in enzyme inhibitors and receptor modulators.
  • Substituent Chain: A pentyl chain featuring a hydroxyl group at the 5-position and a thiophen-3-yl moiety at the 3-position. This combination introduces polarity (via the hydroxyl group) and aromatic heterocyclic interactions (via the thiophene ring).
  • Functional Groups: The sulfonamide group (-SO₂NH-) provides hydrogen-bonding capacity and structural rigidity, while the thiophene and hydroxyl groups enhance solubility and metabolic stability compared to purely aliphatic analogs.

Properties

IUPAC Name

3-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3S2/c1-12-15(17)3-2-4-16(12)23(20,21)18-8-5-13(6-9-19)14-7-10-22-11-14/h2-4,7,10-11,13,18-19H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFBNHDQAXZGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide typically involves multiple steps, including the introduction of functional groups and the formation of key bonds. One common synthetic route may involve the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as butane-2,3-dione and elemental sulfur.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Benzenesulfonamide Moiety:

    Coupling Reactions: The final step involves coupling the thiophene-containing intermediate with the benzenesulfonamide derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of new compounds with different functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares key structural features of the target compound with sulfonamide analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula (if available) Potential Biological Role
3-Chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide (Target) Benzenesulfonamide - 3-Chloro, 2-methyl
- Thiophen-3-yl, 5-hydroxypentyl chain
Not provided in evidence Hypothesized enzyme modulation or antimicrobial activity
5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide Benzothiophene-sulfonamide - 5-Chloro, 3-methyl
- 4-Propylsulfonylphenyl
C₁₉H₁₉ClNO₄S₂ Kinase inhibition, antimicrobial agents
5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide Benzothiophene-sulfonamide - 5-Chloro, 3-methyl
- 4-Methoxy, 3-piperazinylphenyl
C₂₁H₂₃ClN₃O₃S₂ CNS-targeting (e.g., serotonin receptor modulation)

Key Observations :

Core Structure: The target compound uses a benzenesulfonamide core, while analogs feature benzothiophene-sulfonamide scaffolds. Benzothiophene systems often enhance metabolic stability and binding affinity in medicinal chemistry.

Substituent Effects: Chlorine and Methyl Groups: Present in all compounds, these groups likely enhance lipophilicity and influence electronic properties (e.g., electron-withdrawing Cl may modulate sulfonamide acidity). Piperazinyl Group (Analog ): This moiety is common in CNS drugs due to its ability to engage in hydrogen bonding and cation-π interactions with neurotransmitter receptors.

Biological Implications :

  • The target compound’s hydroxyl and thiophene groups may favor interactions with enzymes or receptors requiring polar-aromatic recognition sites.
  • Analogs like with propylsulfonyl groups might exhibit stronger enzyme inhibition due to sulfonyl’s electron-withdrawing effects, while ’s piperazinyl group suggests CNS activity.
Metabolic Stability
  • Hydroxyl Group (Target) : Likely undergoes phase II conjugation (e.g., glucuronidation), reducing bioavailability but enhancing excretion.
  • Benzothiophene Analogs : The fused aromatic system in may slow oxidative metabolism compared to the target’s simpler thiophene.

Biological Activity

3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H17ClN2O3SC_{15}H_{17}ClN_{2}O_{3}S, with a molecular weight of 383.5 g/mol. Its structure includes a sulfonamide group, a thiophene ring, and a chlorinated aromatic system, which contribute to its biological properties.

The biological activity of 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide is thought to involve interactions with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to effects such as:

  • Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, potentially inhibiting bacterial growth by interfering with folate synthesis.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Antimicrobial Activity

Research has indicated that similar sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies on related compounds have shown that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 10-50 µM, suggesting that 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide may possess comparable efficacy.

CompoundMIC (µM)Bacterial Strain
Compound A20E. coli
Compound B15S. aureus
3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamideTBDTBD

Case Studies

  • Case Study on Thiophene Derivatives :
    A study evaluated various thiophene-containing compounds for their anticancer properties. The results indicated that compounds with similar structures to 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
  • In Vivo Studies :
    Preliminary in vivo studies using animal models have shown that related sulfonamide compounds can effectively reduce tumor growth in xenograft models. These findings support further investigation into the therapeutic potential of 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide in cancer treatment.

Q & A

Q. Notes

  • Structural analogs from , and 9 inform methodologies despite substituent differences.
  • Advanced FAQs emphasize mechanistic resolution and cross-disciplinary validation.

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